molecular formula C6H6INO B1316693 4-Iodo-2-methoxypyridine CAS No. 98197-72-9

4-Iodo-2-methoxypyridine

Cat. No. B1316693
Key on ui cas rn: 98197-72-9
M. Wt: 235.02 g/mol
InChI Key: JWIBTPMTSDSVQR-UHFFFAOYSA-N
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Patent
US08653113B2

Procedure details

50.6 ml (2 mol/l tetrahydrofuran solution) of isopropylmagnesium chloride was cooled with ice, and a solution having 19.8 g (84.3 mmol) of crude 4-iodo-2-methoxypyridine obtained in Step (c) dissolved in 80 ml of tetrahydrofuran was added, followed by stirring at 0° C. for 1 hour and then at room temperature for 1 hour to prepare 2-methoxy-4-pyridylmagnesium chloride. Then, 16.9 g (127 mmol) of N-chlorosuccinimide was gradually added, followed by stirring at room temperature for 1 hour. 100 ml of water was added to terminate the reaction, and tetrahydrofuran was distilled off under reduced pressure. After extraction with ethyl ether, the organic layer was dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure to obtain 11.0 g (crude yield: 91%) of crude 4-chloro-2-methoxypyridine.
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
2-methoxy-4-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Mg][Cl:5])(C)C.I[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([O:13][CH3:14])[CH:8]=1.COC1C=C([Mg]Cl)C=CN=1.ClN1C(=O)CCC1=O>O1CCCC1.O>[Cl:5][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([O:13][CH3:14])[CH:8]=1

Inputs

Step One
Name
Quantity
50.6 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
IC1=CC(=NC=C1)OC
Step Three
Name
2-methoxy-4-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)[Mg]Cl
Step Four
Name
Quantity
16.9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction, and tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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